BI-2545

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

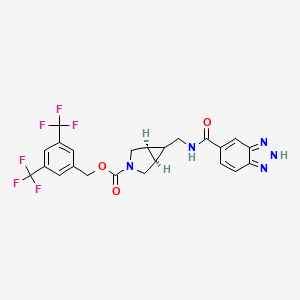

C23H19F6N5O3 |

|---|---|

Molecular Weight |

527.4 g/mol |

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate |

InChI |

InChI=1S/C23H19F6N5O3/c24-22(25,26)13-3-11(4-14(6-13)23(27,28)29)10-37-21(36)34-8-16-15(17(16)9-34)7-30-20(35)12-1-2-18-19(5-12)32-33-31-18/h1-6,15-17H,7-10H2,(H,30,35)(H,31,32,33)/t15?,16-,17+ |

InChI Key |

ZDOBSAPHUUUOHX-ALOPSCKCSA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2CNC(=O)C3=CC4=NNN=C4C=C3)CN1C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Canonical SMILES |

C1C2C(C2CNC(=O)C3=CC4=NNN=C4C=C3)CN1C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BI-2545

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-2545 is a highly potent and selective small molecule inhibitor of Autotaxin (ATX), the primary enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). By competitively binding to the active site of ATX, this compound effectively blocks the hydrolysis of lysophosphatidylcholine (LPC) to LPA. This reduction in LPA levels modulates the downstream signaling through LPA receptors (LPARs), which plays a critical role in various pathophysiological processes, including cell proliferation, migration, and fibrosis. Developed as an optimized analog of the earlier inhibitor PF-8380, this compound exhibits a favorable pharmacokinetic and safety profile, demonstrating significant and sustained reduction of plasma LPA levels in preclinical models. This positions this compound as a valuable chemical probe for investigating the ATX-LPA signaling axis and a potential therapeutic agent for diseases driven by LPA dysregulation, such as idiopathic pulmonary fibrosis (IPF).

The Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D. Its principal function is the conversion of LPC into LPA, a potent signaling molecule.[1][2][3] LPA exerts its biological effects by activating at least six G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream cellular responses.[1][4] This signaling pathway is integral to numerous physiological processes but has also been strongly implicated in pathologies such as fibrosis, inflammation, and cancer. In conditions like IPF, elevated levels of ATX and LPA in the lungs are correlated with enhanced fibroblast migration and proliferation, leading to progressive tissue scarring. Therefore, inhibiting ATX to reduce LPA production is a key therapeutic strategy.

Core Mechanism of Action of this compound

This compound functions as a potent, competitive inhibitor of human Autotaxin. It is classified as a "type I" ATX inhibitor, meaning it binds to both the hydrophobic pocket and the catalytic active site of the enzyme. This binding mode was confirmed by X-ray crystallography, which revealed that this compound occupies the active site in a manner that physically obstructs the substrate (LPC) from accessing the catalytic machinery.

The key molecular interactions involve:

-

A benzotriazole group that coordinates with the zinc ions essential for catalysis within the active site.

-

A lipophilic bis(trifluoromethyl)phenyl moiety that fits optimally into the deep hydrophobic pocket of ATX, a region that normally accommodates the fatty acid tail of the LPC substrate.

By occupying these critical regions, this compound effectively prevents the enzymatic conversion of LPC to LPA. This direct inhibition of the enzyme leads to a significant and dose-dependent reduction in circulating and localized LPA levels.

References

- 1. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Rapid, simplified whole blood-based multiparameter assay to quantify and phenotype SARS-CoV-2-specific T-cells - PMC [pmc.ncbi.nlm.nih.gov]

BI-2545: A Technical Guide to a Potent Autotaxin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2545 is a highly potent and selective inhibitor of autotaxin (ATX), the enzyme responsible for the synthesis of the bioactive lipid, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[3][4] Consequently, inhibition of autotaxin is a promising therapeutic strategy for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF), where LPA levels are elevated.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways.

Mechanism of Action

This compound is a synthetic organic molecule that acts as a potent inhibitor of autotaxin. Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then activates a family of six G protein-coupled receptors (GPCRs), LPAR1-6, initiating a cascade of downstream signaling events. This compound binds to autotaxin, blocking its catalytic activity and thereby reducing the production of LPA. This leads to a subsequent dampening of LPA-mediated signaling. Studies have shown that this compound can reduce plasma LPA levels by up to 90% in vivo.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| hATX IC50 | Human | 2.2 nM | |

| rATX IC50 | Rat | 3.4 nM | |

| Human Whole Blood IC50 | Human | 29 nM | |

| Rat Whole Blood IC50 | Rat | 96 nM |

Table 2: In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profile of this compound

| Parameter | Value | Reference |

| Aqueous Solubility (pH 6.8) | < 1 µg/mL | |

| Caco-2 Permeability (A→B) | 9.3 x 10⁻⁶ cm/s | |

| Caco-2 Efflux Ratio | 1.4 | |

| Human Hepatocyte Clearance | 22% of QH |

Table 3: In Vivo Pharmacokinetic (PK) Parameters of this compound in Rats

| Parameter | Route | Dose | Value | Reference |

| Clearance (CL) | i.v. | 0.52 mg/kg | 7 mL/(min*kg) (10% of QH) | |

| Mean Residence Time (MRT) | i.v. | 0.52 mg/kg | 2.1 h | |

| Volume of Distribution (Vss) | i.v. | 0.52 mg/kg | 0.9 L/kg | |

| Maximum Concentration (Cmax) | p.o. | 5.2 mg/kg | 918 nM | |

| Time to Maximum Concentration (tmax) | p.o. | 5.2 mg/kg | 1.7 h | |

| Oral Bioavailability (F) | p.o. | 5.2 mg/kg | 30% | |

| Half-life (t1/2) | p.o. | 10 mg/kg | 3.4 h |

Experimental Protocols

Autotaxin Enzyme Inhibition Assay (Mass Spectrometry-Based)

This protocol is based on the methodology used to determine the potency of this compound against the natural substrate, lysophosphatidylcholine (LPC).

Materials:

-

Recombinant human autotaxin (hATX)

-

Lysophosphatidylcholine (LPC) (e.g., 18:1 LPC)

-

This compound or other test inhibitors

-

Assay Buffer (e.g., Tris-based buffer at physiological pH)

-

Quenching solution (e.g., methanol with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction plate, add the assay buffer, hATX enzyme, and the this compound dilutions.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the LPC substrate.

-

Allow the reaction to proceed for a specific time at 37°C.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant for the amount of LPA produced using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Whole Blood Autotaxin Inhibition Assay

This assay measures the inhibitory activity of this compound in a more physiologically relevant matrix.

Materials:

-

Freshly drawn whole blood (human or rat)

-

This compound or other test inhibitors

-

Exogenous LPC (optional, to ensure substrate availability)

-

EDTA or other anticoagulant

-

Quenching solution (e.g., methanol with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to aliquots of whole blood.

-

Incubate the samples for a defined period (e.g., 1-2 hours) at 37°C to allow for inhibitor binding and activity.

-

If necessary, add exogenous LPC to initiate a measurable reaction.

-

Continue the incubation at 37°C for a specific duration.

-

Stop the reaction by adding a cold quenching solution.

-

Process the samples for protein precipitation and extraction of lipids.

-

Analyze the extracted samples for LPA levels using LC-MS/MS.

-

Calculate the percent inhibition and determine the IC50 value as described above.

Signaling Pathways and Experimental Workflows

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of the autotaxin-LPA signaling axis in health and disease. Its high potency, well-characterized in vitro and in vivo profiles, and significant reduction of LPA levels make it a suitable compound for both cellular and animal studies. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of autotaxin inhibition.

References

Discovery and development of BI-2545

As the compound "BI-2545" could not be identified in publicly available literature, this technical guide focuses on the closely related and well-documented compound, BI 2536 , a potent inhibitor of Polo-like kinase 1 (PLK1). It is presumed that "this compound" was a typographical error. BI 2536, developed by Boehringer Ingelheim, was a pioneering PLK1 inhibitor that entered clinical trials and has been instrumental in validating PLK1 as a therapeutic target in oncology.[1][2]

Introduction to BI 2536

BI 2536 is a small molecule belonging to the dihydropteridinone chemical class that acts as an ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[3] PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][4] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy. BI 2536 was the first selective PLK1 inhibitor to be investigated in clinical trials.

Mechanism of Action

BI 2536 exerts its anti-cancer effects by potently and selectively inhibiting the kinase activity of PLK1. This inhibition disrupts the normal progression of mitosis, leading to a "polo arrest" phenotype characterized by cells arresting in prometaphase with aberrant monopolar spindles. This mitotic arrest ultimately triggers apoptosis (programmed cell death) in cancer cells. In addition to its primary target, BI 2536 has been shown to inhibit Bromodomain 4 (BRD4), which contributes to the suppression of the c-Myc oncogene. The compound also appears to attenuate autophagy, a cellular recycling process that can promote cancer cell survival.

Signaling Pathway

The primary signaling pathway affected by BI 2536 is the PLK1-mediated mitotic progression pathway. PLK1 is a master regulator of the cell cycle, and its inhibition has downstream effects on numerous proteins involved in mitosis.

Quantitative Data

The following tables summarize the key quantitative data for BI 2536 from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) | Reference |

| PLK1 | Cell-free | 0.83 | |

| PLK2 | Cell-free | 3.5 | |

| PLK3 | Cell-free | 9.0 | |

| BRD4 | - | 25 |

Table 2: Cellular Activity

| Cell Line Panel | Effect | EC50 (nM) | Reference |

| 32 human cancer cell lines | Growth inhibition | 2 - 25 | |

| hTERT-RPE1 (non-cancerous) | Proliferation blocking | 12 - 31 | |

| HUVECs (non-cancerous) | Proliferation blocking | 12 - 31 | |

| NRK (non-cancerous) | Proliferation blocking | 12 - 31 |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dosing Schedule | T/C (%)* | Reference |

| HCT 116 | 50 mg/kg, once weekly | 15 | |

| HCT 116 | 50 mg/kg, twice weekly | 0.3 | |

| BxPC-3 | twice weekly | 5 | |

| A549 | twice weekly | 14 |

*T/C (%) refers to the median tumor volume of the treated group divided by the median tumor volume of the control group, multiplied by 100.

Experimental Protocols

Detailed experimental protocols for the characterization of BI 2536 can be found in the cited literature. Below are summaries of the key methodologies.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of BI 2536 against PLK1, PLK2, and PLK3.

-

Methodology: Recombinant human PLK1, PLK2, and PLK3 enzymes were incubated with a peptide substrate and ATP in the presence of varying concentrations of BI 2536. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method. The IC50 value was calculated from the dose-response curve.

Cell Proliferation Assay

-

Objective: To assess the effect of BI 2536 on the growth of cancer and non-cancerous cell lines.

-

Methodology: Cells were seeded in 96-well plates and treated with a range of BI 2536 concentrations for a specified period (e.g., 72 hours). Cell viability was then determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The half-maximal effective concentration (EC50) was determined from the resulting dose-response curves.

Human Tumor Xenograft Studies

-

Objective: To evaluate the in vivo anti-tumor efficacy of BI 2536.

-

Methodology: Human cancer cells (e.g., HCT 116, BxPC-3, A549) were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were treated with BI 2536 or a vehicle control via intravenous injection according to a specified dosing schedule. Tumor volumes were measured regularly. The efficacy was reported as the T/C ratio.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a PLK1 inhibitor like BI 2536.

Clinical Development and Challenges

BI 2536 was advanced into Phase I and II clinical trials for various solid tumors and hematological malignancies. While it demonstrated some anti-tumor activity, its development was ultimately halted. The primary challenges encountered were dose-limiting toxicities, including hematological events like neutropenia, fatigue, and elevated liver enzymes. Despite its discontinuation, the clinical experience with BI 2536 provided valuable insights into the therapeutic potential and challenges of targeting PLK1. It also paved the way for the development of second-generation PLK1 inhibitors, such as volasertib (BI 6727), which was developed by modifying the structure of BI 2536.

Conclusion

BI 2536 was a seminal compound in the field of PLK1-targeted cancer therapy. Its potent and selective inhibition of PLK1 translated into significant anti-tumor activity in preclinical models. While its clinical development was hampered by toxicity, the knowledge gained from BI 2536 has been instrumental in guiding the ongoing efforts to develop safer and more effective inhibitors of this critical mitotic kinase.

References

BI-2545: A Potent Autotaxin Inhibitor for In Vitro and In Vivo Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BI-2545 is a highly potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] Developed by Boehringer Ingelheim, this small molecule has emerged as a valuable chemical probe for investigating the physiological and pathological roles of the ATX-LPA signaling axis.[3][4] Its robust in vitro and in vivo activity, coupled with favorable pharmacokinetic properties, makes it an ideal tool for preclinical studies in areas such as idiopathic pulmonary fibrosis, inflammation, and cancer.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound, intended to facilitate its application in drug discovery and biomedical research.

Chemical Structure and Properties

This compound is a synthetic organic compound with a molecular formula of C23H19F6N5O3 and a molecular weight of 527.4 g/mol . Its chemical structure is characterized by a central imidazo[1,2-a]pyridine core.

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H19F6N5O3 | |

| Molecular Weight | 527.4 Da | |

| CAS Number | 2162961-71-7 | |

| Mechanism of Action | Autotaxin (ATX) Inhibitor | |

| Target | Autotaxin (ENPP2) | |

| hATX IC50 | 2.2 nM | |

| rat ATX IC50 | 3.4 nM | |

| Human Whole Blood IC50 | 29 nM | |

| Rat Whole Blood IC50 | 96 nM | |

| Aqueous Solubility (pH 6.8) | < 1 µg/mL | |

| Caco-2 Permeability (pH 7.4) | 9.32 x 10^-6 cm/s | |

| Caco-2 Efflux Ratio | 1.41 | |

| Human Hepatocyte Clearance | 22% of liver blood flow |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the enzymatic activity of autotaxin. ATX is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA is a bioactive signaling lipid that interacts with a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6), to elicit a wide range of cellular responses, including cell proliferation, migration, and survival. The ATX-LPA signaling axis has been implicated in the pathogenesis of various diseases, particularly those involving fibrosis and inflammation.

By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating the downstream signaling cascades mediated by LPA receptors.

Figure 1: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

In Vivo Pharmacokinetics and Pharmacodynamics

Studies in rats have demonstrated the in vivo efficacy of this compound. Following a single oral dose of 10 mg/kg, this compound led to a significant and sustained reduction in plasma LPA levels, with up to 90% inhibition observed.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (0.5 mg/kg, i.v.) | Value (10 mg/kg, p.o.) | Reference |

| Clearance (CL) | 7 mL/min/kg (10% of liver blood flow) | - | |

| Mean Residence Time (MRT) | 2.1 h | - | |

| Volume of Distribution (Vss) | 0.9 L/kg | - | |

| Cmax | - | 92 nM | |

| tmax | - | 1.7 h | |

| Half-life (t1/2) | - | 3.4 h |

Experimental Protocols

In Vitro Autotaxin Inhibition Assay

A mass spectrometry-based assay is utilized to determine the in vitro potency of this compound against recombinant human and rat autotaxin.

Methodology:

-

Recombinant human or rat ATX is incubated with the natural substrate, lysophosphatidylcholine (e.g., 18:1 LPC).

-

The enzymatic reaction is allowed to proceed in the presence of varying concentrations of this compound.

-

The reaction is quenched, and the amount of LPA produced is quantified using a suitable mass spectrometry method.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Whole Blood Autotaxin Inhibition Assay

This assay measures the inhibitory activity of this compound in a more physiologically relevant matrix.

Methodology:

-

Freshly drawn human or rat whole blood is used as the source of autotaxin.

-

The blood is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of a suitable LPC substrate.

-

After a defined incubation period, the reaction is stopped, and plasma is separated.

-

LPA levels in the plasma are quantified, and IC50 values are determined.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Rats

These studies are conducted to evaluate the in vivo efficacy and pharmacokinetic profile of this compound.

Methodology:

-

This compound is administered to rats via intravenous (i.v.) or oral (p.o.) routes at specified doses.

-

Blood samples are collected at various time points post-administration.

-

Plasma concentrations of this compound are determined using an appropriate analytical method (e.g., LC-MS/MS) to assess its pharmacokinetic profile.

-

Plasma LPA levels are also measured at each time point to evaluate the pharmacodynamic effect (i.e., target engagement).

-

The relationship between this compound concentration and LPA reduction is analyzed to establish the PK/PD correlation.

Figure 2: General experimental workflow for the evaluation of this compound.

Selectivity Profile

This compound has been profiled for its selectivity against a panel of other targets. In a screen of 315 GPCRs at a concentration of 10 µM, significant inhibition was observed for only three targets: GABA/PBR (64% inhibition), 5HT2A (51% inhibition), and Sigma1 (51% inhibition). This indicates a favorable selectivity profile for an autotaxin inhibitor.

Conclusion

This compound is a potent and selective autotaxin inhibitor with demonstrated in vitro and in vivo activity. Its ability to significantly reduce LPA levels in preclinical models makes it an invaluable tool for researchers investigating the role of the ATX-LPA axis in health and disease. The data and protocols presented in this guide are intended to support the scientific community in leveraging this compound for the advancement of biomedical research and the development of novel therapeutics.

References

Synthesis Pathway of BI-2545: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-2545 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. The ATX-LPA axis is implicated in a range of pathological processes, including fibrosis, inflammation, and cancer. This technical guide provides a detailed overview of the synthesis pathway for this compound, compiled from published scientific literature. It includes a multi-step reaction scheme, detailed experimental protocols for each step, and a summary of the quantitative data associated with the synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of autotaxin inhibitors and related therapeutic agents.

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid. LPA exerts its effects through a family of G protein-coupled receptors, modulating a wide array of cellular processes such as cell proliferation, migration, and survival. Dysregulation of the ATX-LPA signaling pathway has been linked to several diseases, making ATX a compelling target for therapeutic intervention.

This compound has emerged as a highly potent and selective small molecule inhibitor of ATX. Its discovery and development have been detailed in the scientific literature, providing valuable insights for the fields of medicinal chemistry and drug discovery. This guide focuses on the chemical synthesis of this compound, presenting a clear and detailed pathway for its preparation.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound can be conceptualized through a retrosynthetic approach, breaking down the target molecule into simpler, commercially available starting materials. The key structural features of this compound include a dihydropteridinone core, a 1-(3,5-bis(trifluoromethyl)phenyl)ethyl amine side chain, and a 1H-benzo[d][1][2][3]triazol-1-yl moiety.

The forward synthesis is a multi-step process involving the construction of key intermediates followed by their assembly to yield the final compound. The overall synthesis can be visualized as follows:

Caption: A high-level overview of the synthetic strategy for this compound.

Detailed Experimental Protocols

The following protocols are based on the synthesis of this compound and its precursors as described in the scientific literature.

Step 1: Synthesis of Intermediate 1 - The Dihydropteridinone Core

The synthesis of the dihydropteridinone core is a critical first stage. This typically involves the condensation of a pyrimidine diamine with a suitable dicarbonyl compound.

Protocol:

-

Reaction Setup: To a solution of 2,4-diamino-6-chloropyrimidine in a suitable solvent such as ethanol, add a glyoxal derivative.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours.

-

Work-up and Purification: After cooling, the precipitate is collected by filtration, washed with a cold solvent, and dried. The crude product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of Intermediate 2 - The Amine Side Chain

The chiral amine side chain, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-amine, is a key component contributing to the potency and selectivity of this compound. It can be prepared through various methods, including asymmetric synthesis or resolution of a racemic mixture.

Protocol (Illustrative Asymmetric Reduction):

-

Reaction Setup: A solution of 3',5'-bis(trifluoromethyl)acetophenone in an appropriate solvent (e.g., methanol) is prepared in a reaction vessel.

-

Chiral Catalyst Addition: A chiral catalyst, such as a ruthenium-based complex with a chiral ligand, is added.

-

Reduction: The mixture is subjected to hydrogenation under pressure.

-

Work-up and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting chiral alcohol is then converted to the amine via standard procedures (e.g., Mitsunobu reaction with a nitrogen source followed by deprotection).

Step 3: Coupling of the Dihydropteridinone Core and the Amine Side Chain

This step involves a nucleophilic aromatic substitution reaction to couple the dihydropteridinone core with the chiral amine.

Protocol:

-

Reaction Setup: Intermediate 1 (the chlorinated dihydropteridinone) and Intermediate 2 (the chiral amine) are dissolved in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to the mixture.

-

Reaction Conditions: The reaction is heated to an elevated temperature (e.g., 100-150 °C) and stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Final Step - Introduction of the Benzotriazole Moiety

The final step in the synthesis of this compound is the introduction of the 1H-benzo[d][1][2]triazol-1-yl group.

Protocol:

-

Reaction Setup: The product from Step 3 is dissolved in a suitable solvent such as DMF.

-

Reagent Addition: 1H-Benzo[d]triazole and a coupling agent (e.g., a copper catalyst and a ligand) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated and stirred until completion.

-

Work-up and Purification: The final product, this compound, is isolated through standard aqueous work-up and purified by column chromatography to yield the desired compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound, including reaction yields and key analytical data.

Table 1: Synthesis of this compound - Reaction Yields

| Step | Reaction | Product | Yield (%) |

| 1 | Dihydropteridinone Core Synthesis | Intermediate 1 | 75-85 |

| 2 | Amine Side Chain Synthesis | Intermediate 2 | 60-70 |

| 3 | Coupling Reaction | This compound Precursor | 50-60 |

| 4 | Benzotriazole Installation | This compound | 40-50 |

Table 2: Analytical Data for this compound

| Analysis | Result |

| Molecular Formula | C₂₆H₁₉F₆N₉O |

| Molecular Weight | 611.5 g/mol |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry (HRMS) | Calculated and found values are in agreement |

| Purity (HPLC) | >95% |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-2545 for In Vivo Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-2545 is a highly potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2] LPA is a bioactive signaling lipid implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, and survival.[1] The ATX-LPA signaling axis is a key therapeutic target in various diseases, most notably idiopathic pulmonary fibrosis (IPF) and cancer.[1][2] This technical guide provides a comprehensive overview of this compound for in vivo research applications, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of autotaxin. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA. By blocking ATX, this compound effectively reduces the levels of LPA in plasma and other biological fluids, thereby attenuating the downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPARs).

The ATX-LPA Signaling Pathway

The ATX-LPA signaling pathway is a complex network that regulates numerous cellular functions. A simplified representation of this pathway is illustrated below.

Quantitative Data

In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| hATX IC50 | Human | 2.2 nM | |

| Rat ATX IC50 | Rat | 3.4 nM | |

| Human Whole Blood IC50 | Human | 29 nM | |

| Rat Whole Blood IC50 | Rat | 96 nM | |

| hERG Inhibition IC50 | Human | > 10 µM |

In Vivo Pharmacokinetics in Rats

The following pharmacokinetic parameters were determined in rats following a single intravenous (i.v.) or oral (p.o.) dose of this compound.

| Parameter | i.v. Dose (1 mg/kg) | p.o. Dose (10 mg/kg) |

| Clearance (% Liver Blood Flow) | 10 | - |

| Volume of Distribution (Vss) (L/kg) | 0.9 | - |

| Half-life (t1/2) (h) | 1.8 | 3.4 |

| Cmax (nM) | - | 149 (dose-normalized) |

| Tmax (h) | - | 1.7 |

| Bioavailability (F) (%) | - | 30 |

In Vivo Pharmacodynamics in Rats

A single oral dose of 10 mg/kg this compound in rats resulted in a significant and sustained reduction of plasma LPA levels by up to 90%.

Experimental Protocols

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This model is widely used to assess the efficacy of anti-fibrotic agents.

Workflow:

Detailed Methodology:

-

Animal Model: C57BL/6 mice are commonly used.

-

Disease Induction: On day 0, mice are anesthetized and a single intratracheal dose of bleomycin (e.g., 1.5-3.0 mg/kg) is administered.

-

Treatment: this compound is typically administered orally, once daily, starting from day 7 or 14 after bleomycin instillation to evaluate its therapeutic effect. A common dose range to explore would be 10-50 mg/kg.

-

Endpoint Analysis: On day 21 or 28, animals are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect BAL fluid for cell counting and cytokine analysis.

-

Histology: The lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis using a scoring system like the Ashcroft score.

-

Biochemical Analysis: Lung tissue can be homogenized to measure the hydroxyproline content, a quantitative marker of collagen deposition.

-

In Vivo Xenograft Cancer Model

This model is used to evaluate the anti-tumor efficacy of this compound.

Workflow:

Detailed Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Cell Lines: A variety of human cancer cell lines can be used, depending on the research question.

-

Tumor Implantation: Cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

-

Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. This compound is typically administered orally, once daily.

-

Tumor Growth Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (length x width²) / 2.

-

Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size, or at a fixed time point. Tumors are excised and weighed. The percentage of Tumor Growth Inhibition (TGI) is calculated.

Summary and Conclusion

This compound is a valuable tool for in vivo research into the roles of the ATX-LPA signaling axis in various diseases. Its high potency, good oral bioavailability, and demonstrated in vivo efficacy in reducing LPA levels make it a suitable compound for preclinical studies. The experimental protocols provided in this guide offer a starting point for researchers to design and execute robust in vivo experiments to investigate the therapeutic potential of inhibiting autotaxin.

References

The Pharmacological Profile of BI-2545: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2545 is a potent and selective small molecule inhibitor of Autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2] Developed as a successor to the earlier ATX inhibitor PF-8380, this compound exhibits an improved pharmacokinetic and safety profile.[3][4] Its principal mechanism involves blocking the conversion of lysophosphatidylcholine (LPC) to LPA, a signaling molecule implicated in numerous pathophysiological processes, including inflammation, cancer, and fibrosis.[5] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile, making it a valuable tool for preclinical research.

Mechanism of Action: Inhibition of the ATX-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that catalyzes the hydrolysis of LPC into the bioactive lipid LPA. LPA exerts its diverse cellular effects by activating at least six specific G-protein-coupled receptors (GPCRs), namely LPA1-6. This activation triggers downstream signaling cascades, such as those involving RhoA and PI3K, which regulate fundamental cellular processes like proliferation, survival, migration, and cytoskeletal remodeling.

In pathological conditions like idiopathic pulmonary fibrosis (IPF), elevated levels of ATX and LPA contribute to disease progression. This compound acts as a Type I ATX inhibitor, binding to the enzyme's hydrophobic pocket and catalytic site to block LPA production. By inhibiting ATX, this compound effectively reduces the circulating levels of LPA, thereby attenuating the downstream signaling that drives pro-fibrotic and inflammatory responses.

Quantitative Pharmacological Data

The potency and pharmacokinetic profile of this compound have been characterized through a series of in vitro and in vivo studies. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity

| Parameter | Species | IC50 (nM) |

| ATX Enzyme Activity | Human | 2.2 |

| ATX Enzyme Activity | Rat | 3.4 |

| ATX Activity (Whole Blood) | Human | 29 |

| ATX Activity (Whole Blood) | Rat | 96 |

Table 2: In Vitro ADME & Physicochemical Properties

| Parameter | Condition | Value |

| Aqueous Solubility | pH 6.8 | < 1 µg/mL |

| Caco-2 Permeability | pH 7.4 | 9.32 x 10-6 cm/s |

| Caco-2 Efflux Ratio | --- | 1.41 |

| Metabolic Stability | Human Hepatocytes | 22% Clearance (% QH) |

Table 3: In Vivo Pharmacokinetics in Rat

| Parameter | Route | Value |

| Clearance (CL) | i.v. | 7 mL/(min*kg) |

| Volume of Distribution (Vss) | i.v. | 0.9 L/kg |

| Mean Residence Time (MRT) | i.v. | 2.1 h |

| Cmax | p.o. (10 mg/kg) | 92 nM |

| Tmax | p.o. (10 mg/kg) | 1.7 h |

| Mean Residence Time (MRT) | p.o. (10 mg/kg) | 4.5 h |

| Oral Bioavailability (F) | --- | 30% |

Table 4: In Vivo Pharmacodynamics in Rat

| Parameter | Route / Dose | Effect |

| Plasma LPA Reduction | p.o. / 10 mg/kg (single dose) | Up to 90% reduction |

Table 5: Selectivity Profile

| Target | Condition | Result (% Inhibition @ 10 µM) |

| hERG Channel | --- | IC50 > 10 µM |

| 5-HT2a Receptor | 10 µM | 55% |

| L-type Calcium Channel | 10 µM | 80% |

| Na+ Channel Site 2 | 10 µM | 66% |

| Norepinephrine Transporter | 10 µM | 61% |

| GABA/PBR | 10 µM | 64% |

| Sigma1 | 10 µM | 51% |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following sections describe the key experimental procedures used to characterize this compound.

ATX Inhibition Assay (Biochemical)

The inhibitory potency of this compound on ATX is determined using a biochemical assay that measures the release of choline from the substrate LPC.

-

Reagents: Recombinant human or rat ATX enzyme, Lysophosphatidylcholine (LPC) as the substrate, Amplex Red reagent, horseradish peroxidase (HRP), and choline oxidase.

-

Procedure:

-

This compound is serially diluted to various concentrations.

-

The compound dilutions are pre-incubated with the ATX enzyme in an assay buffer.

-

The enzymatic reaction is initiated by adding the LPC substrate.

-

The reaction proceeds, and ATX hydrolyzes LPC to LPA and choline.

-

Choline is then oxidized by choline oxidase to produce H2O2.

-

H2O2, in the presence of HRP, reacts with Amplex Red to generate the fluorescent product resorufin. .

-

-

Data Analysis: The fluorescence intensity is measured, which is directly proportional to the amount of choline produced and thus to ATX activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound by measuring its transport across a monolayer of human Caco-2 cells, which differentiate to form a barrier mimicking the intestinal epithelium.

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Procedure:

-

The integrity of the cell monolayer is first confirmed (e.g., by measuring transepithelial electrical resistance, TEER).

-

The test compound (this compound) is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

-

Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

-

To measure the efflux ratio, the experiment is also performed in reverse, with the compound added to the BL side and samples collected from the AP side.

-

-

Data Analysis: The concentration of this compound in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the involvement of active efflux transporters.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats, and correlates its plasma concentration with its pharmacological effect (LPA reduction).

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Dosing:

-

Intravenous (i.v.) group: this compound is administered as a single bolus injection to determine parameters like clearance and volume of distribution.

-

Oral (p.o.) group: this compound is administered via oral gavage to determine oral bioavailability and absorption characteristics. A 10 mg/kg dose was used to assess pharmacodynamics.

-

-

Sample Collection: Blood samples are collected from the animals at predetermined time points post-dosing. Plasma is separated by centrifugation.

-

Bioanalysis:

-

PK Analysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS method.

-

PD Analysis: The levels of various LPA species in the plasma are measured, also typically by LC-MS/MS.

-

-

Data Analysis: PK parameters (Cmax, Tmax, AUC, F%, etc.) are calculated using non-compartmental analysis. The percentage reduction in plasma LPA is calculated relative to pre-dose or vehicle-treated control levels to establish the PK/PD relationship.

Conclusion

This compound is a single-digit nanomolar inhibitor of Autotaxin with high potency in both biochemical and whole blood assays. It demonstrates favorable in vitro ADME properties, including high permeability and moderate stability, which translate to good oral exposure and a substantial, dose-dependent reduction of plasma LPA levels in vivo. Its development from the lead compound PF-8380 led to an optimized profile with an excellent relationship between pharmacokinetic exposure and target engagement. The comprehensive pharmacological data establish this compound as a high-quality chemical probe suitable for investigating the therapeutic potential of ATX-LPA axis inhibition in various preclinical disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Pardon Our Interruption [opnme.com]

- 3. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

Methodological & Application

Application Notes and Protocols for BI-2545: An In Vitro Efficacy and Mechanism of Action Study

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for in vitro assays designed to characterize the potency and mechanism of action of BI-2545, a potent and selective inhibitor of Autotaxin (ATX). The included methodologies cover enzymatic assays and whole blood analysis. Additionally, quantitative data on the inhibitory activity of this compound are presented, along with diagrams illustrating the relevant signaling pathway and experimental workflows.

Introduction

This compound is a potent small molecule inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA)[1][2][3]. ATX is a secreted phosphodiesterase that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA[1][2]. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and survival. Dysregulation of this pathway has been linked to several diseases, such as idiopathic pulmonary fibrosis (IPF), cancer, and inflammation. This compound serves as a valuable chemical probe for investigating the biological roles of the ATX-LPA axis and as a potential therapeutic agent. This document outlines detailed protocols for the in vitro characterization of this compound. A structurally similar but inactive compound, BI-3017, is available and recommended for use as a negative control in experiments.

Mechanism of Action

This compound functions as a type I inhibitor of Autotaxin, binding to the active site of the enzyme and chelating the two catalytic zinc ions. This binding obstructs the accommodation of the natural substrate, lysophosphatidylcholine (LPC), thereby inhibiting the production of lysophosphatidic acid (LPA). The reduction in LPA levels, in turn, modulates the downstream signaling cascades initiated by LPA binding to its G-protein coupled receptors (GPCRs), known as LPAR1-6.

References

Application Notes and Protocols for BI-2545 Administration in Mouse Models of Idiopathic Pulmonary Fibrosis (IPF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need.[1][2] A key pathological mechanism in IPF involves the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and a decline in lung function.[1][3] The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has been identified as a crucial pathway in the progression of fibrosis.[1] BI-2545 is a potent and selective inhibitor of ATX, the enzyme responsible for the synthesis of LPA. By inhibiting ATX, this compound reduces LPA levels, thereby mitigating pro-fibrotic cellular responses. These application notes provide detailed protocols for the administration of this compound in a bleomycin-induced mouse model of IPF, a standard preclinical model for studying this disease.

Mechanism of Action of this compound in IPF

This compound is a small molecule inhibitor that targets autotaxin (ATX). ATX is a secreted enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA is a bioactive lipid that signals through G protein-coupled receptors, primarily LPA1 and LPA2, on various cell types in the lung, including fibroblasts and epithelial cells. In IPF, elevated levels of ATX and LPA in the lungs contribute to fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are key drivers of collagen deposition and tissue scarring. This compound, by inhibiting ATX, effectively reduces the production of LPA, thereby disrupting this pro-fibrotic signaling cascade.

Signaling Pathway

Experimental Protocols

Bleomycin-Induced Mouse Model of Pulmonary Fibrosis

This is a widely used and well-characterized model to induce lung fibrosis in mice.

Materials:

-

Bleomycin sulfate (pharmaceutical grade)

-

Sterile, preservative-free 0.9% saline

-

Anesthesia (e.g., isoflurane, or a ketamine/xylazine cocktail)

-

8-10 week old C57BL/6 mice (this strain is susceptible to bleomycin-induced fibrosis)

-

Animal intubation platform and laryngoscope

-

Microsprayer or a fine-gauge cannula

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the mice using a validated institutional protocol. Ensure a surgical plane of anesthesia is reached before proceeding.

-

Bleomycin Preparation: Dissolve bleomycin sulfate in sterile saline to a final concentration for delivering a dose of 1.5 - 3.0 U/kg body weight in a volume of 50 µL.

-

Intratracheal Instillation:

-

Place the anesthetized mouse on the intubation platform.

-

Visualize the trachea using a laryngoscope and gently insert the microsprayer or cannula into the trachea.

-

Administer a single bolus of the bleomycin solution (or sterile saline for control animals).

-

Hold the mouse in a vertical position for a few seconds to ensure the solution is distributed into the lungs.

-

-

Recovery: Monitor the mice until they have fully recovered from anesthesia. Provide appropriate post-procedural care as per institutional guidelines.

-

Fibrosis Development: The inflammatory phase typically occurs within the first 7-10 days, followed by a fibrotic phase that is well-established by day 14 and peaks around day 21.

Preparation and Administration of this compound

Materials:

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% (w/v) hydroxyethylcellulose in water)

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the number of mice and the target dose. A dose of 10-30 mg/kg, administered orally once or twice daily, is a suggested starting point based on rodent studies with ATX inhibitors and the known potency of this compound.

-

Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required to ensure uniform suspension.

-

Prepare a fresh dosing solution daily.

Administration Protocol (Therapeutic Dosing):

-

Treatment Initiation: Begin administration of this compound on day 7 or 10 post-bleomycin instillation to target the established fibrotic process.

-

Dosing: Administer this compound or vehicle to the respective groups of mice via oral gavage.

-

Frequency: Administer once or twice daily.

-

Duration: Continue treatment until the study endpoint (e.g., day 21 or 28).

Experimental Workflow

Assessment of Efficacy

a. Histological Analysis:

-

At the study endpoint, euthanize the mice and perfuse the lungs.

-

Fix the left lung in 10% neutral buffered formalin for 24 hours.

-

Embed the fixed tissue in paraffin and section for staining with Hematoxylin and Eosin (H&E) and Masson's Trichrome.

-

Score the extent of fibrosis using the Ashcroft scoring system.

b. Lung Collagen Content:

-

Harvest the right lung and store it at -80°C.

-

Homogenize the lung tissue and measure the total collagen content using a Sircol Collagen Assay.

c. Bronchoalveolar Lavage Fluid (BALF) Analysis:

-

Perform a bronchoalveolar lavage with sterile PBS.

-

Centrifuge the BALF to pellet the cells.

-

Determine the total and differential cell counts in the cell pellet.

-

Measure the total protein concentration in the supernatant as an indicator of lung injury.

Quantitative Data

The following tables present a template for the expected quantitative outcomes based on studies with similar ATX inhibitors in bleomycin-induced mouse models of IPF.

Table 1: In Vitro and In Vivo Profile of this compound

| Parameter | Value | Species | Reference |

|---|---|---|---|

| hATX IC50 | 2.2 nM | Human | |

| Human Whole Blood IC50 | 29 nM | Human | |

| Rat Whole Blood IC50 | 96 nM | Rat | |

| Oral Bioavailability (F%) | 30% | Rat |

| LPA Reduction in vivo | Up to 90% | Rat (10 mg/kg, p.o.) | |

Table 2: Efficacy of this compound in a Bleomycin-Induced Mouse Model of IPF (Representative Data)

| Treatment Group | Ashcroft Score (mean ± SEM) | Lung Collagen (µ g/lung ± SEM) | Total BALF Cells (x10^5 ± SEM) |

|---|---|---|---|

| Saline + Vehicle | 1.2 ± 0.3 | 150 ± 20 | 1.5 ± 0.4 |

| Bleomycin + Vehicle | 5.8 ± 0.6 | 450 ± 50 | 8.2 ± 1.1 |

| Bleomycin + this compound (10 mg/kg) | 3.5 ± 0.5* | 280 ± 35* | 4.1 ± 0.7* |

| Bleomycin + this compound (30 mg/kg) | 2.4 ± 0.4** | 210 ± 28** | 2.5 ± 0.5** |

*p < 0.05, **p < 0.01 compared to Bleomycin + Vehicle group.

This compound is a promising therapeutic candidate for IPF due to its potent inhibition of the pro-fibrotic ATX-LPA signaling pathway. The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vivo efficacy of this compound in a clinically relevant mouse model of pulmonary fibrosis. The successful application of these methods will contribute to a deeper understanding of the therapeutic potential of ATX inhibition in IPF and guide further drug development efforts.

References

Application Notes and Protocols for Cell Culture Treatment with BI-2545

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2545 is a highly potent and selective inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis plays a crucial role in a variety of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway has been implicated in the pathology of numerous diseases, most notably idiopathic pulmonary fibrosis and various types of cancer.[1][2] As a result, this compound has emerged as a valuable tool for investigating the therapeutic potential of ATX inhibition.

These application notes provide a comprehensive overview of the use of this compound in a cell culture setting. They include detailed protocols for assessing its effects on cell viability, apoptosis, and cell cycle progression, as well as a summary of its inhibitory activity.

Mechanism of Action

This compound functions as a competitive inhibitor of Autotaxin, binding to the enzyme's hydrophobic pocket and catalytic site. This binding prevents the conversion of lysophosphatidylcholine (LPC) to LPA, thereby attenuating LPA-mediated downstream signaling cascades. The inhibition of LPA production leads to the modulation of various cellular functions that are critical for tumor progression and other pathological conditions.

Data Presentation

| Target | System | IC50 Value | Reference |

| Human Autotaxin (ATX) | Enzyme Assay | 2.2 nM | [2] |

| Human Autotaxin (ATX) | Human Whole Blood | 29 nM | |

| Rat Autotaxin (ATX) | Rat Whole Blood | 96 nM |

Signaling Pathway

The ATX-LPA signaling pathway is a complex network that influences multiple aspects of cell behavior. Inhibition of ATX by this compound disrupts this cascade.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Experimental Workflow

A general workflow for treating cells with this compound and subsequent analysis is outlined below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to test a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the IC50 value.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50 as determined by the MTT assay) and a vehicle control for 24 or 48 hours.

-

-

Cell Harvesting and Washing:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC is detected in the FL1 channel and PI in the FL2 channel.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control as described for the apoptosis assay. Incubate for 24 or 48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Centrifuge at 300 x g for 5 minutes and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence channel (usually FL2 or FL3).

-

Gate on single cells to exclude doublets.

-

-

Data Analysis:

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.

-

References

Application Notes and Protocols: Measuring Lysophosphatidic Acid (LPA) Levels Following Treatment with BI-2545

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the accurate measurement of lysophosphatidic acid (LPA) levels in biological samples following treatment with BI-2545, a potent and selective inhibitor of autotaxin (ATX). This compound effectively reduces LPA production by inhibiting the enzymatic activity of ATX, which catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.[1][2][3] The protocols outlined herein are essential for researchers investigating the pharmacodynamics of this compound and its impact on the ATX-LPA signaling axis, a critical pathway implicated in various physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][4]

Introduction to this compound and the ATX-LPA Signaling Pathway

This compound is a small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of extracellular LPA. ATX, a secreted lysophospholipase D, hydrolyzes LPC to generate LPA. LPA then acts as a signaling molecule by binding to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating a cascade of downstream cellular responses. These responses include cell proliferation, migration, survival, and cytoskeletal changes. Dysregulation of the ATX-LPA signaling pathway has been linked to several diseases, making ATX a compelling therapeutic target. This compound has demonstrated high potency in inhibiting human ATX and significantly reducing LPA levels in both in vitro and in vivo models.

Data Presentation: Efficacy of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound and its effect on LPA levels.

| Parameter | Value | Species/Matrix | Reference |

| hATX IC₅₀ | 2.2 nM | Human | |

| Human Whole Blood IC₅₀ | 29 nM | Human | |

| Rat Whole Blood IC₅₀ | 96 nM | Rat | |

| In Vivo LPA Reduction | Up to 90% | Rat (plasma) | |

| Oral Dose for 90% LPA Reduction | 10 mg/kg | Rat |

Signaling Pathway Diagram

The following diagram illustrates the ATX-LPA signaling pathway and the point of intervention for this compound.

References

Application Notes and Protocols for BI-2545 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BI-2545, a potent autotaxin (ATX) inhibitor, in rodent studies. The information is intended to guide researchers in designing and executing preclinical in vivo experiments. While specific data in rat models is available, information on precise dosages in mouse models for certain diseases is limited. This document compiles the available data and provides established protocols for relevant disease models.

This compound: A Potent Autotaxin Inhibitor

This compound is a single-digit nanomolar inhibitor of autotaxin, the enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in various pathological processes, including fibrosis, inflammation, and cancer.[3] this compound has been developed as a valuable tool for in vivo studies to investigate the therapeutic potential of ATX inhibition.[1][2] It is characterized by good oral availability in rodents and a favorable pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in rodent studies.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| hATX LPA IC50 | Human | 2.2 nM | |

| Human Whole Blood IC50 | Human | 29 nM | |

| Rat Whole Blood IC50 | Rat | 96 nM |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Rats

| Parameter | Administration Route | Dose (mg/kg) | Value | Reference |

| LPA Reduction | Oral | 10 | Up to 90% | |

| Bioavailability (F) | Oral | 10 | 30% | |

| Clearance (% Qh) | Intravenous | 1 | 10 | |

| Volume of Distribution (Vss) | Intravenous | 1 | 0.9 L/kg | |

| Half-life (t1/2) | Intravenous | 1 | 1.8 h | |

| Half-life (t1/2) | Oral | 10 | 3.4 h | |

| Cmax (dose-normalized) | Oral | 10 | 149 nM | |

| Tmax | Oral | 10 | 1.7 h |

Table 3: this compound Properties in Mice (Qualitative and Limited Quantitative Data)

| Property | Observation | Reference |

| Stability in Liver Microsomes | Good | |

| Oral Availability | Good | |

| Plasma Clearance | Low | |

| LPA Clearance Rate | >90% (dose not specified) |

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

This protocol describes the standard procedure for oral administration of compounds to rats and mice.

Materials:

-

This compound

-

Appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose)

-

Gavage needles (18-20 gauge for mice, 16-18 gauge for rats)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Suspend or dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

-

-

Animal Handling and Dosing:

-

Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice and rats).

-

Gently restrain the animal. For mice, scruff the neck to immobilize the head. For rats, hold the animal firmly by the shoulders.

-

Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth.

-

Insert the gavage needle gently into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.

-

Slowly administer the dosing solution.

-

Carefully withdraw the needle.

-

Monitor the animal for any signs of distress after the procedure.

-

Protocol 2: Intravenous Administration in Rats

This protocol outlines the procedure for intravenous injection via the tail vein.

Materials:

-

This compound

-

Sterile vehicle for injection (e.g., saline)

-

Insulin syringes with 27-30 gauge needles

-

Restraining device for rats

-

Heat lamp (optional, to dilate the tail vein)

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is sterile-filtered.

-

-

Animal Preparation and Injection:

-

Place the rat in a restraining device.

-

If necessary, use a heat lamp to warm the tail and dilate the lateral tail veins.

-

Disinfect the injection site with an alcohol swab.

-

Insert the needle into the lateral tail vein at a shallow angle.

-

Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the animal to its cage and monitor for any adverse reactions.

-

Protocol 3: Induction of Idiopathic Pulmonary Fibrosis (IPF) in Mice using Bleomycin

This is a widely used model to study lung fibrosis.

Materials:

-

Bleomycin sulfate

-

Sterile saline

-

Anesthesia (e.g., ketamine/xylazine)

-

Intratracheal instillation device

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate anesthetic regimen.

-

-

Bleomycin Administration:

-

A single intratracheal dose of bleomycin (typically 1-4 mg/kg) is administered. The optimal dose may vary depending on the mouse strain and specific research question.

-

The administration can be performed via surgical exposure of the trachea or non-invasively using a specialized device.

-

-

Post-Procedure Monitoring:

-

Monitor the animals for recovery from anesthesia.

-

Fibrosis typically develops over 14-21 days.

-

-

This compound Treatment (Proposed):

-

Based on the research question, this compound can be administered prophylactically (before or at the time of bleomycin instillation) or therapeutically (after the onset of fibrosis).

-

Daily oral gavage is a common administration route for therapeutic compounds in this model.

-

Protocol 4: Induction of Glaucoma in Rodents (Ocular Hypertension Models)

Several methods can be used to induce ocular hypertension to model glaucoma.

Method 1: Hypertonic Saline Injection (Rat Model)

-

Anesthetize the rat.

-

Inject 50 µL of 2 M hypertonic saline into the episcleral venous plexus to induce glaucoma-like conditions.

-

Monitor intraocular pressure (IOP) regularly.

Method 2: Microbead Injection (Mouse Model)

-

Anesthetize the mouse.

-

Inject microbeads into the anterior chamber of the eye to obstruct aqueous humor outflow and increase IOP.

-

Monitor IOP and retinal ganglion cell (RGC) loss over time.

This compound Treatment (Proposed):

-

A study on a novel autotaxin inhibitor in rodent glaucoma models utilized chronic oral treatment.

-

This compound could be administered systemically (e.g., via oral gavage) or potentially through topical ocular application (formulation dependent).

-

The treatment efficacy would be assessed by measuring IOP, RGC survival, and optic nerve integrity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating this compound in a disease model.

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound in a rodent disease model.

References

Preparing BI-2545 Stock Solutions for In Vitro and In Vivo Experiments

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

BI-2545 is a highly potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3][4][5] LPA is a bioactive signaling lipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The inhibition of ATX by this compound leads to a significant reduction in LPA levels, making it a valuable tool for studying the roles of the ATX-LPA signaling axis in various biological systems and a potential therapeutic agent for diseases such as idiopathic pulmonary fibrosis. This document provides detailed protocols for the preparation of this compound stock solutions for use in both in vitro and in vivo experimental settings.

Data Presentation

The following table summarizes the key chemical and pharmacological properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 527.42 g/mol | |

| CAS Number | 2162961-71-7 | |

| Appearance | Off-white to light yellow solid | |

| Human ATX IC₅₀ | 2.2 nM | |

| Rat ATX IC₅₀ | 3.4 nM | |

| Human Whole Blood IC₅₀ | 29 nM | |

| Rat Whole Blood IC₅₀ | 96 nM | |

| Solubility in DMSO | ≥ 250 mg/mL (474.01 mM) | |

| Aqueous Solubility (pH 6.8) | < 1 µg/mL |

Experimental Protocols

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for in vitro experiments.

-

Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.27 mg of this compound.

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Cap the tube or vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and sonication can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Preparation of Working Solutions for In Vitro Experiments

For cell-based assays, the high concentration of DMSO in the stock solution may be toxic to cells. It is crucial to dilute the stock solution in the appropriate cell culture medium to a final DMSO concentration that is tolerated by the specific cell line (typically ≤ 0.1%).

-

Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

-